7-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with an intriguing structure. It combines a triazolo ring system with a thienyl group, making it a versatile building block for various applications.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for preparing this compound. One efficient method involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate reagents. For example, a one-pot, catalyst-free procedure at room temperature can yield highly functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine .
b. Industrial Production: While specific industrial production methods may vary, researchers have successfully synthesized related energetic materials based on [1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives. These compounds exhibit excellent insensitivity to external stimuli and impressive detonation performance .
Chemical Reactions Analysis
7-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent groups can be introduced. Common reagents include oxidants, reducing agents, and nucleophiles. Major products depend on reaction conditions and substituents.
Scientific Research Applications
a. Chemistry:
Energetic Materials: As mentioned earlier, derivatives of this compound exhibit promising properties for use in explosives and propellants.
Materials Science: Researchers explore its potential in novel materials due to its unique structure.
Drug Discovery: Investigate its bioactivity as a potential drug scaffold.
Biological Probes: Use it as a fluorescent probe or targeting agent.
Pyrotechnics: Its energetic properties make it relevant for pyrotechnic applications.
Heat-Resistant Materials: Certain derivatives outperform existing heat-resistant explosives.
Mechanism of Action
The exact mechanism by which 7-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
While there are no direct analogs, its fusion of triazolo and thienyl moieties sets it apart. Similar compounds include [1,2,4]triazolo[1,5-a][1,3,5]triazines and other heterocyclic systems .
Properties
Molecular Formula |
C9H6N4S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H6N4S/c1-3-10-9-11-6-12-13(9)8(1)7-2-4-14-5-7/h1-6H |
InChI Key |
DHFDMAUGEDDNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC=NC3=NC=NN23 |
Origin of Product |
United States |
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